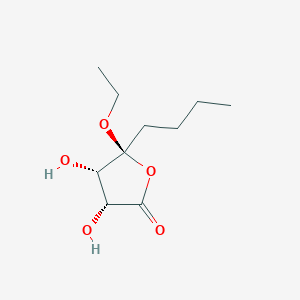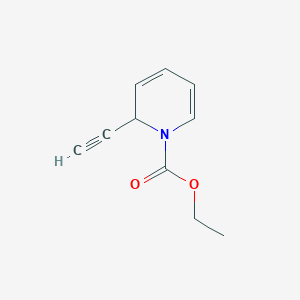![molecular formula C6H7NO4 B067783 (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione CAS No. 166318-57-6](/img/structure/B67783.png)
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione, also known as MFA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MFA-1 is a member of the oxazole family and has a unique chemical structure that makes it an interesting target for research. In
Wirkmechanismus
The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and bacterial growth. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and topoisomerase, which is involved in DNA structure maintenance.
Biochemische Und Physiologische Effekte
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to have several biochemical and physiological effects. In cancer cells, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been reported to induce apoptosis, which is programmed cell death. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to inhibit cancer cell migration and invasion. In bacteria, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its unique chemical structure, which makes it an interesting target for research. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also shown activity against several types of cancer cells and bacteria, which makes it a potential lead compound for drug discovery and development. However, one limitation of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to explore the potential of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione as a lead compound for drug discovery and development. Additionally, further research is needed to determine the safety and efficacy of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in vivo.
Synthesemethoden
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione was first reported by researchers at the University of California, San Diego in 2013. The synthesis involves the use of a chiral auxiliary to control the stereochemistry of the product. The final step involves the formation of the oxazole ring by the reaction of a nitrone and an aldehyde.
Wissenschaftliche Forschungsanwendungen
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has shown potential as a lead compound for drug discovery and development. It has been reported to have activity against several types of cancer cells, including breast, lung, and colon cancer. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
166318-57-6 |
|---|---|
Produktname |
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione |
Molekularformel |
C6H7NO4 |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione |
InChI |
InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1 |
InChI-Schlüssel |
QLEBDYCDZAPYJD-DZSWIPIPSA-N |
Isomerische SMILES |
C[C@]12[C@H](COC1=O)OC(=O)N2 |
SMILES |
CC12C(COC1=O)OC(=O)N2 |
Kanonische SMILES |
CC12C(COC1=O)OC(=O)N2 |
Synonyme |
Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



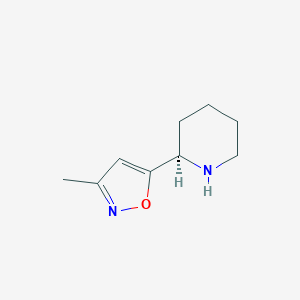
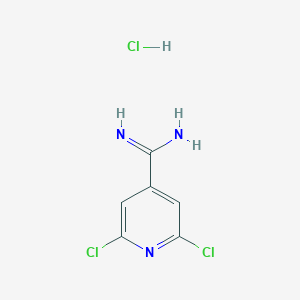





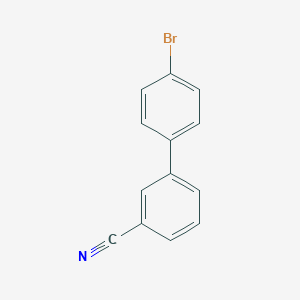


![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
